3-Hydroxy-2-methylbenzenesulfonic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of o-cresol (2-methylphenol) using sulfuric acid or oleum. The reaction typically proceeds under controlled temperature conditions to ensure selective sulfonation at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are employed to achieve high efficiency in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and sulfinates.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Dye Production

3-Hydroxy-2-methylbenzenesulfonic acid is predominantly utilized as an intermediate in the synthesis of dyes and pigments. Its functional groups enable it to participate in electrophilic aromatic substitution reactions, making it a valuable building block for creating complex dye molecules. The compound's ability to undergo oxidation and reduction further enhances its utility in generating various colorants used in textiles and inks .

Catalyst in Organic Reactions

The sulfonic acid group of this compound acts as a strong acid catalyst in several organic reactions. This property facilitates processes such as esterification and alkylation, contributing to the formation of various organic compounds. Its role as a catalyst is particularly important in industrial applications where efficiency and yield are critical.

Biological Applications

Biochemical Probes

Research has explored the potential of this compound as a biochemical probe due to its reactive hydroxyl and sulfonic acid groups. These functional groups allow the compound to interact with biological macromolecules, potentially aiding in the study of enzyme kinetics and protein interactions.

Therapeutic Potential

There is ongoing investigation into the therapeutic properties of this compound. Preliminary studies suggest that it may have applications in pharmacology, particularly as a precursor for synthesizing pharmaceutical agents targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is employed in the production of specialty chemicals, including surfactants and detergents. Its amphiphilic nature makes it suitable for formulating products that require surface-active properties, enhancing their effectiveness in cleaning applications .

Use in Surfactants

The compound's ability to lower surface tension makes it an excellent candidate for use in surfactants, which are vital components in formulations for personal care products, household cleaners, and industrial applications.

Case Study: Synthesis of Dyes

A notable study demonstrated the effectiveness of this compound as an intermediate in synthesizing azo dyes. The reaction conditions were optimized to enhance yield while minimizing by-products. The resulting dyes exhibited vibrant colors and stability, confirming the compound's utility in dye chemistry.

Case Study: Biochemical Interactions

Another research effort investigated the interactions between this compound and various enzymes. Results indicated that the compound could serve as a competitive inhibitor for certain enzymatic reactions, suggesting potential applications in drug design aimed at modulating enzyme activity.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-methylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl group can form hydrogen bonds and undergo oxidation-reduction reactions, while the sulfonic acid group can engage in acid-base reactions and act as a strong acid catalyst. These properties make it a versatile compound in both synthetic and catalytic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-3-methylbenzenesulfonic acid: Similar structure but with different substitution pattern.

3-Hydroxybenzenesulfonic acid: Lacks the methyl group, affecting its reactivity and applications.

2-Methylbenzenesulfonic acid: Lacks the hydroxyl group, influencing its chemical behavior.

Uniqueness

3-Hydroxy-2-methylbenzenesulfonic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

3-Hydroxy-2-methylbenzenesulfonic acid, also known as 3-hydroxy-2-methylphenylsulfonic acid, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and DNA interaction capabilities, based on recent studies and findings.

Chemical Structure and Properties

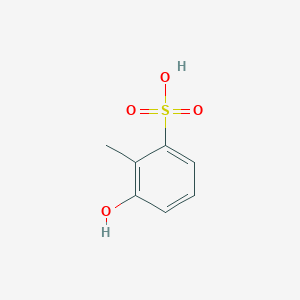

The chemical formula for this compound is C₇H₈O₄S. Its structure features a hydroxyl group (-OH) and a sulfonic acid group (-SO₃H) attached to a methyl-substituted benzene ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) was tested against various bacterial strains, including:

- Staphylococcus aureus ATCC 25923

- Enterococcus faecalis ATCC 29212

The compound showed effective inhibition of these pathogens at different concentrations, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 50 |

| Enterococcus faecalis ATCC 29212 | 75 |

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, suggesting its potential role in protecting cells from oxidative stress. Comparative studies with standard antioxidants like butylated hydroxytoluene (BHT) revealed that the sulfonic acid compound possesses comparable antioxidant activity .

DNA Interaction Studies

Investigations into the interaction of this compound with DNA have provided insights into its mechanism of action. Using UV-Vis spectroscopy, it was found that the compound binds to calf thymus DNA (CT-DNA) primarily through electrostatic interactions. Furthermore, the compound exhibited DNA cleavage activity under hydrolytic and oxidative conditions, suggesting potential applications in gene therapy or as a chemotherapeutic agent .

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Enterococcus faecalis |

| Antioxidant | Comparable activity to BHT in DPPH assay |

| DNA Interaction | Electrostatic binding and cleavage activity observed |

Case Studies and Research Findings

A notable study highlighted the compound's effectiveness in inhibiting human lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression. The research indicated that derivatives of benzenesulfonamide, including compounds similar to this compound, displayed nanomolar potency against specific LOX enzymes, showcasing their therapeutic potential in treating inflammatory diseases .

Another investigation focused on the synthesis of related sulfonic acids and their biological evaluations. The findings suggested that structural modifications could enhance the biological activities of these compounds, paving the way for developing new pharmacological agents .

Propriétés

IUPAC Name |

3-hydroxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOVBIIWPDQIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018158 | |

| Record name | 3-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-38-0 | |

| Record name | 3-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC4E56H95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.